2-(Chloromethyl)-3-(trifluoromethyl)pyridine
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Overview
Description
2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features both a chloromethyl and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chloromethylation of 3-(trifluoromethyl)pyridine. This can be achieved through a radical chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a radical initiator . Another method involves the direct trifluoromethylation of 2-chloromethylpyridine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride and diisobutylaluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides are formed.
Reduction: Difluoromethyl and monofluoromethyl derivatives are produced.
Scientific Research Applications
2-(Chloromethyl)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)pyridine: Lacks the chloromethyl group, leading to different applications and reactivity.
2-(Bromomethyl)-3-(trifluoromethyl)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
2-(Chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
215867-86-0 |
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Molecular Formula |
C7H4Cl2F3N |
Molecular Weight |
230.01 g/mol |
IUPAC Name |
2-(dichloromethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H |
InChI Key |
QROUDJNVFAPUNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)CCl)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(N=C1)C(Cl)Cl)C(F)(F)F |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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